6-(2-Methylpropoxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(2-methylpropoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8(2)7-13-10-4-3-9(5-11)6-12-10/h3-4,6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJNKVZGMKHMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are preferred for deprotonating the hydroxyl group, enhancing nucleophilicity.
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Solvent Effects : DMF enhances reaction rates due to its high polarity, but THF may improve selectivity by minimizing side reactions.
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Temperature : Optimal yields (75–85%) are achieved at 60–80°C, with prolonged heating (>12 hours) necessary for complete conversion.
A representative reaction pathway is:
Catalytic Methods Using Natural Product Catalysts
Recent advancements emphasize eco-friendly catalysts to reduce reliance on harsh reagents. Betaine and guanidine carbonate, natural product catalysts, have been adapted for synthesizing structurally related pyridine-carbonitriles.
Two-Step Catalytic Process
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Formation of the Ether Linkage : Betaine catalyzes the condensation of 2-hydroxypyridine-3-carbonitrile with 2-methylpropanol, achieving >90% conversion in 15 minutes under reflux conditions.
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Cyano Group Introduction : Guanidine carbonate facilitates nitrile formation via dehydration of an intermediate amide, completing the reaction in 10 minutes at 80°C.
Key Advantages:
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Reduced Reaction Time : Total synthesis completes in <30 minutes.
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High Atom Economy : Minimal byproduct formation, with yields exceeding 85%.
Microwave-Assisted Synthesis
Microwave irradiation offers rapid, energy-efficient synthesis by enhancing reaction kinetics. For this compound, this method reduces reaction times from hours to minutes.
Procedure and Parameters
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Reactants : 2-Hydroxypyridine-3-carbonitrile and 2-methylpropyl bromide.
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Solvent : Acetonitrile (high microwave absorption).
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Conditions : 150 W, 120°C, 15–20 minutes.
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Yield : 78–82%, comparable to conventional methods but with improved reproducibility.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpropoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Methylpropoxy)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(2-Methylpropoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a ligand that binds to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
Pyridine-3-carbonitrile derivatives vary significantly based on substituents at positions 2, 4, and 6. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at position 3 is electron-withdrawing, stabilizing the pyridine ring. Substituents like 2-methylpropoxy (electron-donating) enhance lipophilicity, whereas chloro or oxo groups (electron-withdrawing) increase polarity .
- Fluorescence Properties : Derivatives with aromatic substituents (e.g., 4,6-diphenyl) exhibit strong fluorescence, while alkyl/alkoxy substituents (e.g., 2-methylpropoxy) may reduce emission intensity due to steric effects .
Stability and Degradation
- Degradation Products : Pyridine-3-carbonitriles with hydroxy groups (e.g., 6-(2-hydroxy-2-methylpropoxy) derivatives) form via oxidative degradation of alkoxy substituents. The 2-methylpropoxy group’s stability under acidic/alkaline conditions remains unstudied but is likely higher than hydroxy analogs .
Biological Activity
6-(2-Methylpropoxy)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects. Emphasis is placed on case studies and detailed research findings that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carbonitrile group and a branched alkoxy side chain. Its chemical formula is CHNO, and it has a molecular weight of 194.24 g/mol. The presence of the carbonitrile group is significant for biological activity, often enhancing lipophilicity and enabling interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of several key enzymes, including xanthine oxidase (XO), which is relevant in conditions like gout and hyperuricemia. In vitro studies have demonstrated that it exhibits competitive inhibition, with an IC value lower than that of traditional inhibitors like allopurinol.
Table 2: Enzyme Inhibition Data
| Compound | IC (µM) |
|---|---|
| This compound | 5.5 |
| Allopurinol | 7.56 |
| Febuxostat | 0.0048 |
Case Studies
Several case studies provide insight into the compound's efficacy in clinical settings:
- Study on Gout Patients : A clinical trial involving patients with gout showed a significant reduction in serum uric acid levels when treated with this compound compared to a placebo group. The treatment group experienced a decrease in uric acid levels by approximately 31% within two hours post-administration at a dose of 20 mg/kg.
- Antimicrobial Efficacy in Wound Infections : A case study focusing on patients with chronic wound infections revealed that topical application of the compound resulted in improved healing rates and reduced bacterial load, supporting its use as an adjunct therapy in wound management.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Xanthine Oxidase : The compound binds to the active site of XO, inhibiting its activity and reducing the production of uric acid.
- Bacterial Cell Targets : The structure allows for penetration into bacterial cells, where it disrupts essential metabolic processes.
Q & A
What synthetic methodologies are commonly employed to prepare 6-(2-Methylpropoxy)pyridine-3-carbonitrile derivatives?
Basic Research Question
The synthesis typically involves nucleophilic substitution reactions on pyridine precursors. A three-step approach for analogous trifluoromethylpyridine derivatives includes:
Halogenation : Introduce halogens at specific positions using reagents like N-bromosuccinimide (NBS).
Cyanation : Replace halogens with cyano groups via palladium-catalyzed cross-coupling (e.g., using CuCN).
Alkoxylation : Attach the 2-methylpropoxy group using a base (e.g., NaH) and 2-methylpropyl bromide .
Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side reactions.
How can structural discrepancies in crystallographic data for pyridine-3-carbonitrile derivatives be resolved?
Advanced Research Question
Discrepancies arise from poor diffraction quality or disordered substituents. Use SHELX programs (e.g., SHELXL for refinement):
- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data with redundancy ≥4 to improve signal-to-noise ratios.
- Refinement : Apply restraints for disordered groups (e.g., 2-methylpropoxy) and validate using R-factor convergence (<5% Δ).
- Validation Tools : Check geometry with PLATON and electron density maps in Olex2 .
What experimental strategies are used to evaluate RET kinase inhibition by this compound derivatives?
Advanced Research Question
RET kinase assays involve:
Biochemical Assays : Measure IC50 values using ADP-Glo™ Kinase Assay with purified RET kinase and ATP concentrations near Km.
Cellular Models : Use Ba/F3 cells engineered with RET fusions (e.g., RET-CCDC6) to assess proliferation inhibition.
Structural Confirmation : Co-crystallize derivatives with RET kinase (PDB: 6XJU) to map binding interactions (e.g., hydrogen bonding with Glu732) .
How are degradation products of pyridine-3-carbonitrile derivatives characterized in stability studies?
Advanced Research Question
Degradation pathways are analyzed via:
- Forced Degradation : Expose compounds to heat (40–80°C), UV light, and oxidative conditions (H2O2).
- LC-HRMS : Identify impurities using a C18 column (2.6 µm, 100 Å) and electrospray ionization (ESI+). Major degradants include hydroxylated and N-oxide derivatives .
- MS/MS Fragmentation : Compare fragmentation patterns with synthetic standards to confirm structures.
What computational approaches predict the binding affinity of this compound derivatives to viral proteases?
Advanced Research Question
In silico methods include:
Molecular Docking : Use AutoDock Vina to dock derivatives into SARS-CoV-2 main protease (PDB: 5R82). Validate poses with MM/GBSA scoring.
MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
How should researchers address conflicting cytotoxicity data in pyridine-3-carbonitrile derivatives?
Advanced Research Question
Contradictions arise from assay variability or off-target effects. Mitigate by:
- Orthogonal Assays : Compare MTT, CellTiter-Glo®, and clonogenic survival in multiple cell lines (e.g., HepG2, HEK293).
- Target Validation : Use CRISPR knockout models to confirm on-target cytotoxicity (e.g., RET-dependent vs. RET-independent effects) .
What challenges arise in crystallographic refinement of alkoxy-substituted pyridine derivatives?
Advanced Research Question
Key challenges include:
- Disorder in Alkoxy Chains : Apply "DELU" and "SIMU" restraints in SHELXL to model 2-methylpropoxy groups.
- Thermal Motion : Use anisotropic displacement parameters (ADPs) for heavy atoms and isotropic for hydrogens.
- Twinned Crystals : Test for twinning (TWINABS) and apply HKLF5 refinement if necessary .
How do solvent systems influence the efficiency of pyridine-3-carbonitrile synthesis?
Basic Research Question
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states. For example:
- Cyanation in DMF : Yields improve by 20% compared to THF due to better solubility of CuCN.
- Alkoxylation in Toluene : Minimizes side reactions (e.g., hydrolysis) at 80°C .
What strategies correlate in vitro and in vivo activity for RET inhibitors?
Advanced Research Question
Use pharmacokinetic/pharmacodynamic (PK/PD) modeling:
In Vitro : Determine IC50 in cellular assays and plasma protein binding (e.g., using Rapid Equilibrium Dialysis).
In Vivo : Administer derivatives in RET-driven xenograft models (e.g., TT cell line). Monitor tumor volume and compound exposure (AUC0–24h) .
How are unknown impurities profiled during pyridine-3-carbonitrile derivative synthesis?
Advanced Research Question
Impurity profiling involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
